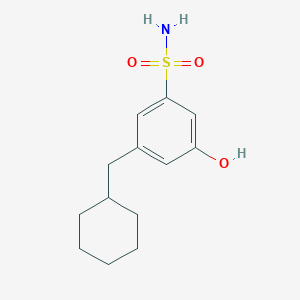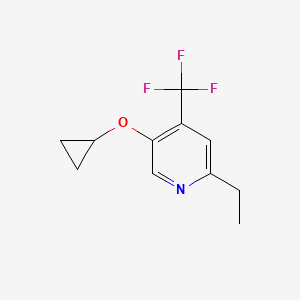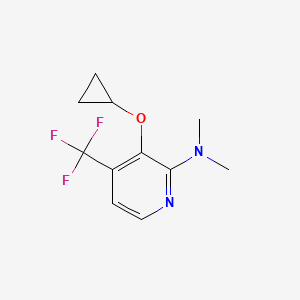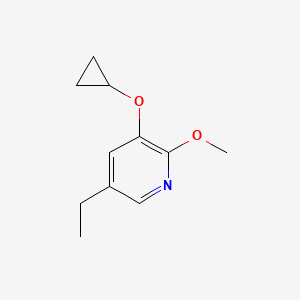
(6-Formyl-4-iodopyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Formyl-4-iodopyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with formyl and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-iodopyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the iodination of a pyridine derivative, followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Formyl-4-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Produces (6-Carboxy-4-iodopyridin-2-YL)acetic acid.
Reduction: Produces (6-Hydroxymethyl-4-iodopyridin-2-YL)acetic acid.
Substitution: Produces various substituted pyridine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (6-Formyl-4-iodopyridin-2-YL)acetic acid serves as a versatile building block for constructing more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it valuable in drug discovery.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s unique structure allows for the design of molecules with high specificity and potency.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of (6-Formyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites, while the iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: Used as a protective group in peptide synthesis.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Pyridine-2-acetic acid: A simpler analog used in various organic reactions.
Uniqueness
(6-Formyl-4-iodopyridin-2-YL)acetic acid is unique due to its combination of formyl and iodine substituents on the pyridine ring. This combination provides distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in synthesis and research.
Eigenschaften
CAS-Nummer |
1393574-55-4 |
|---|---|
Molekularformel |
C8H6INO3 |
Molekulargewicht |
291.04 g/mol |
IUPAC-Name |
2-(6-formyl-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6INO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13) |
InChI-Schlüssel |
RAWNXTVDIVXYKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)








